1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is a chemical compound with significant applications in various fields, particularly as a UV stabilizer in plastics and coatings. It is also known by its IUPAC name, 2-(2H-benzotriazol-2-yl)-1,4-benzenediol. The compound exhibits properties that make it useful in preventing degradation caused by ultraviolet light exposure.
This compound is derived from the benzotriazole family, which includes various derivatives known for their UV-absorbing capabilities. The specific compound can be found in databases such as PubChem and the European Chemicals Agency (ECHA), where it is registered under CAS Number 260513 and EC Number 100.100.359 .
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is classified under several categories based on its chemical properties and potential hazards. It is recognized as a skin sensitizer and has been identified as a substance of very high concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties .
The synthesis of 1,4-benzenediol, 2-(2H-benzotriazol-2-yl)- typically involves the reaction of benzene derivatives with benzotriazole. Specific methods may include:
The synthesis often requires controlled conditions to optimize yield and purity. For instance, temperature and solvent choice can significantly influence the reaction kinetics and final product quality.
The molecular formula for 1,4-benzenediol, 2-(2H-benzotriazol-2-yl)- is . The structure features a benzene ring substituted at the 1 and 4 positions by hydroxyl groups and at the 2 position by a benzotriazole moiety.
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- can participate in various chemical reactions including:
The reactivity of this compound is influenced by its functional groups. The presence of hydroxyl groups makes it susceptible to various electrophilic substitutions.
The mechanism of action for 1,4-benzenediol, 2-(2H-benzotriazol-2-yl)- primarily revolves around its role as a UV stabilizer. When exposed to UV radiation:
Studies have shown that compounds like this can significantly enhance the longevity and stability of polymers exposed to sunlight .
Relevant data indicates that this compound exhibits low volatility and high thermal stability, making it suitable for various applications .
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is widely used in:
Its effectiveness in these applications stems from its ability to absorb UV radiation and convert it into less harmful forms .
The synthesis of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- (CAS 31701-42-5) primarily follows a multi-step diazotization and coupling pathway. Commercial o-nitroaniline undergoes diazotization with sodium nitrite (NaNO₂) in acidic media (HCl or H₂SO₄) to form a diazonium salt. This intermediate couples with protected hydroquinone derivatives (e.g., dibenzyloxyphenol) under alkaline conditions, yielding an azo compound. Subsequent reductive cyclization closes the benzotriazole ring—a critical step achieved using reducing agents like formamidinesulfinic acid or sodium dithionite [3] [7].
Alternative routes employ nucleophilic aromatic substitution (SNAr). Electron-deficient benzotriazole precursors react with alkali metal phenoxides (e.g., sodium 1,4-benzenediolate) in aprotic polar solvents. This pathway avoids unstable diazonium intermediates but requires activated halogenated benzotriazoles and elevated temperatures (>120°C) [1] [5]. Regioselectivity challenges arise during coupling, often generating ortho-para isomer mixtures (e.g., 3:1 ratio). Separation techniques like fractional crystallization or chromatography isolate the target 1,4-diol isomer [3] [7].
Industrial-scale production prioritizes cost efficiency and throughput. Continuous flow reactors enable rapid diazotization/coupling at >100 kg/batch scale, reducing processing time by 50% versus batch reactors [1]. In situ quenching of excess nitrite with sulfamic acid minimizes purification needs. Industrial routes favor unprotected hydroquinone with catalytic hydrogenation (Pd/C, H₂) for ring closure, avoiding stoichiometric reductants [9].
Laboratory synthesis emphasizes flexibility:
Table 2: Comparison of Synthesis Scales
Parameter | Industrial Scale | Laboratory Scale |
---|---|---|
Reactor Type | Continuous flow systems | Batch glass reactors |
Batch Size | 100–1000 kg | 0.1–5 kg |
Cyclization Method | Catalytic H₂ (Pd/C, 60–80°C) | Chemical reduction (formamidinesulfinic acid) |
Purification | Crystallization (toluene/hexane) | Column chromatography |
Isomer Separation | Selective crystallization | Chromatographic separation |
Catalysts are critical for efficiency:
Solvent selection balances reactivity and sustainability:
Solvent recovery via distillation achieves >90% reuse in closed-loop systems. Recent advances explore green solvents: Cyrene™ (dihydrolevoglucosenone) shows promise for SNAr, reducing toxicity by 70% versus DMF [5].
Table 3: Solvent Systems in Manufacturing
Solvent Type | Examples | Reaction Compatibility | Industrial Suitability |
---|---|---|---|
Polar Aprotic | DMF, NMP | High solubility for intermediates | Moderate (requires strict purification) |
Biphasic | Toluene/H₂O | Coupling with PTC catalysts | High (easy separation/recovery) |
Alcoholic | Ethanol, Isopropanol | Diazotization and reduction | High (low cost, biodegradable) |
Green Alternatives | Cyrene™, 2-MeTHF | Emerging for SNAr pathways | Under evaluation |
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